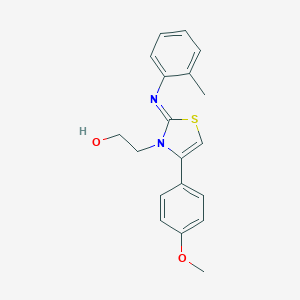
1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.
Alkylation: The phenothiazine core is then alkylated with a suitable alkylating agent, such as 1-chloro-3-dimethylaminopropane, in the presence of a base like sodium hydride or potassium carbonate.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 2-position of the propyl chain. This can be achieved through a reaction with a suitable hydroxylating agent, such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its pharmacological properties, such as antipsychotic, antiemetic, and antihistaminic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol involves its interaction with various molecular targets, including:
Receptors: The compound can bind to dopamine, serotonin, and histamine receptors, modulating their activity and leading to its pharmacological effects.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.
Pathways: The compound can influence signaling pathways related to neurotransmission, inflammation, and immune response.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent with a similar structure.
Uniqueness
1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a diethylamino group and a hydroxylated propyl chain differentiates it from other phenothiazine derivatives, potentially leading to unique interactions with molecular targets and pathways.
特性
分子式 |
C19H24N2OS |
|---|---|
分子量 |
328.5g/mol |
IUPAC名 |
1-(diethylamino)-3-phenothiazin-10-ylpropan-2-ol |
InChI |
InChI=1S/C19H24N2OS/c1-3-20(4-2)13-15(22)14-21-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)21/h5-12,15,22H,3-4,13-14H2,1-2H3 |
InChIキー |
HKIGNQYJMXLHTG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O |
正規SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O |
溶解性 |
44.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


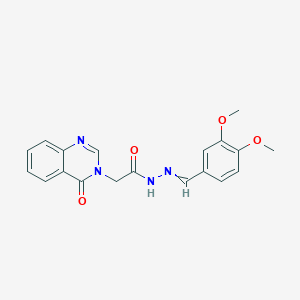
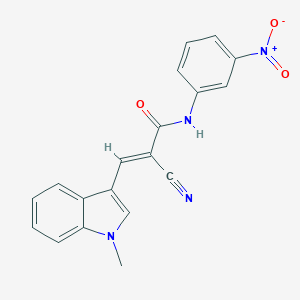
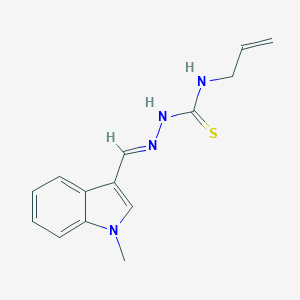
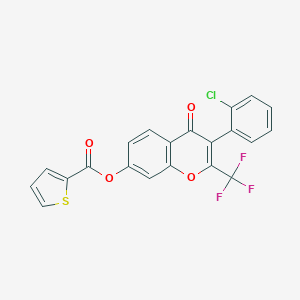

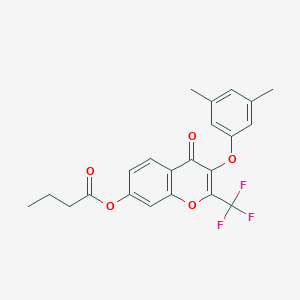
![3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B380824.png)
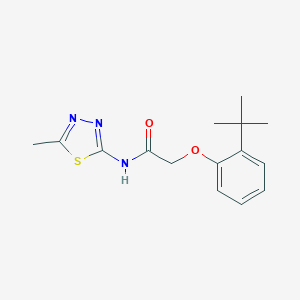
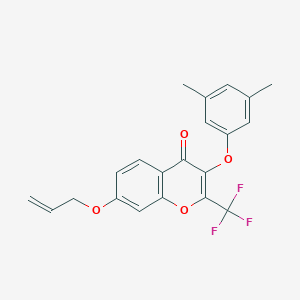
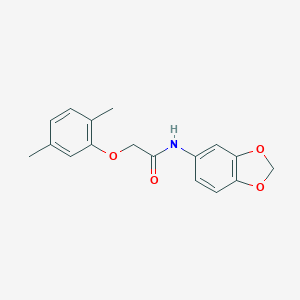


![4-[((2Z)-4-TERT-BUTYL-3-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B380831.png)
